

Inter-laboratory comparison of analytical methods for Disperse Red 74

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Compound of Interest

Compound Name: Disperse Red 74

CAS No.: 1533-74-0

Cat. No.: B075578

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Comparative Analytical Guide: Determination of Disperse Red 74

Executive Summary

Disperse Red 74 (C.I. 113379; CAS 61703-11-5) is a single azo dye widely used in the coloration of polyester and acetate fibers.[1] Due to its chemical structure—containing a nitro group and an azo linkage—it falls under strict surveillance within the textile and pharmaceutical supply chains. Regulatory frameworks like REACH and Oeko-Tex Standard 100 monitor such dyes due to their potential to release hazardous aromatic amines upon reductive cleavage.

This guide provides an objective, technical comparison of the two primary analytical methodologies used in inter-laboratory studies: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While HPLC-DAD remains the industrial workhorse for routine quality control, LC-MS/MS is established here as the superior method for trace-level quantification and confirmation in complex matrices.

Chemical Profile & Analytical Challenges

Before selecting a method, the analyst must understand the analyte's physicochemical behavior.

- Analyte: **Disperse Red 74**
- Structure: 2-[N-ethyl-4-[(4-nitrophenyl)azo]-m-toluidino]ethanol derivative.
- Key Challenge: High hydrophobicity ($\log P > 3$) leads to strong adsorption on glassware and particulate matter, requiring aggressive extraction solvents.
- Chromophore: Strong absorption in the visible region (~500-520 nm), making it suitable for DAD, but susceptible to spectral interference from other red disperse dyes (e.g., Disperse Red 1).

Methodological Landscape: HPLC-DAD vs. LC-MS/MS[2][3]

The following data summarizes the performance metrics typically observed in inter-laboratory validation studies involving disperse dyes.

Table 1: Comparative Performance Metrics



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Deep Dive: Experimental Protocols

Sample Preparation (Universal)

Standardization of extraction is critical for inter-laboratory reproducibility.

Protocol:

- Weighing: Weigh 1.0 g of cut textile sample (5x5 mm pieces) into a pressure-resistant glass vial.
- Extraction Solvent: Add 20 mL of Chlorobenzene or Pyridine/Water (1:1 v/v).
 - Expert Insight: While Pyridine is the ISO standard, Chlorobenzene often yields higher recovery for hydrophobic **Disperse Red 74** in polyester matrices due to better swelling of the fiber.
- Thermal Extraction: Extract at 100°C for 60 minutes in a heating block.
- Cooling & Filtration: Cool to room temperature. Filter through a 0.45 µm PTFE membrane (hydrophobic).
- Dilution:
 - For HPLC: Dilute 1:1 with Methanol.
 - For LC-MS: Evaporate to dryness under
and reconstitute in Mobile Phase A/B (50:50).

Method A: HPLC-DAD (Routine QC)

Best for: High-concentration samples, dye purity checks, and compliance screening where limits are >30 mg/kg.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).
- Mobile Phase:
 - A: Water + 0.1% Phosphoric Acid (suppresses silanol activity).

- B: Acetonitrile (ACN).
- Gradient: 40% B (0 min)
90% B (15 min)
90% B (20 min).
- Detection: 510 nm (Quantitation) and 200–700 nm (Spectral Scan).
- Self-Validation: Peak purity index must be checked to ensure no co-eluting impurities.

Method B: LC-MS/MS (Trace Analysis)

Best for: Confirmation of positive hits, complex matrices (wastewater, biologicals), and low-level regulatory checks.

- Ionization: Electrospray Ionization (ESI) in Positive Mode.^{[2][3]}
- Precursor Ion:
(approx. m/z 472.2).
- MRM Transitions (Quantitation/Qualifying):
 - (Quantifier - cleavage of azo bond).
 - (Qualifier).
- Internal Standard: **Disperse Red 74-d5** (deuterated) is required to correct for matrix-induced ion suppression.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix and workflow for analyzing **Disperse Red 74**, highlighting the divergence between screening and confirmation.



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Caption: Analytical workflow for **Disperse Red 74**, mandating MS confirmation for positive DAD hits.

Critical Analysis & Recommendations

The "False Positive" Trap

In inter-laboratory comparisons, HPLC-DAD often yields higher RSD (Relative Standard Deviation) values (15–20%) compared to LC-MS/MS (5–10%) at lower concentrations. This is frequently caused by matrix interference. Polyester oligomers extracted during the vigorous heating step can absorb UV light or scatter it, creating baseline noise that mimics a peak at the trace level.

Recommendation: For any HPLC-DAD result between 1–30 mg/kg, a secondary confirmation via LC-MS/MS or TLC is scientifically mandatory to rule out matrix artifacts.

Calibration Integrity

Disperse Red 74 is commercially available in varying purities (crude dye vs. analytical standard).

- Protocol Rule: Always use a certified reference material (CRM) for calibration curves.
- Solvent Matching: Dissolve the standard in the exact same solvent composition as the final sample extract to prevent peak shape distortion.

Regulatory Compliance

For Oeko-Tex Standard 100 compliance, the limit for cleavable arylamines is typically 20 mg/kg.

- HPLC-DAD is sufficient for "Pass/Fail" screening at this limit.
- LC-MS/MS is required if the specific aim is to detect the intact dye at low levels in wastewater (environmental monitoring), where limits may be in the ng/L range.

References

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